![molecular formula C17H24O7 B1355552 4'-Formylbenzo-18-crown 6-Ether CAS No. 60835-74-7](/img/structure/B1355552.png)
4'-Formylbenzo-18-crown 6-Ether
Overview
Description
“4’-Formylbenzo-18-crown 6-Ether” is a chemical compound with the molecular formula C17H24O7 and a molecular weight of 340.37 . It is a solid substance at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of “4’-Formylbenzo-18-crown 6-Ether” is complex. It is a macrocyclic compound, which means it consists of a ring of atoms. The ring includes 17 carbon atoms, 24 hydrogen atoms, and 7 oxygen atoms .
Chemical Reactions Analysis
Crown ethers, such as “4’-Formylbenzo-18-crown 6-Ether”, are known to complex a wide range of inorganic and organic cations as well as neutral guest species . They are widely used in several areas of fundamental and applied chemistry . The functionalisation of crown ethers is crucial to obtain compounds that could carry out multiple functions and could be incorporated in sophisticated systems .
Physical And Chemical Properties Analysis
“4’-Formylbenzo-18-crown 6-Ether” is a solid substance at 20 degrees Celsius . It has a molecular weight of 340.37 . The compound appears as a white to light yellow powder or crystal . Its melting point is 59-61 °C .
Scientific Research Applications
Cesium Ion Adsorption and Separation
The compound is used in the preparation of a cesium ion imprinted polymer (Cs(I)-IIP) by free radical thermal polymerization . This polymer can be used for the adsorption and separation of cesium ions from low-concentration solutions . The high adsorption capacity and selectivity are attributed to the introduction of imprinting technology to form specific Cs+ recognition adsorption sites .
Catalysis
4’-Formylbenzo-18-crown 6-Ether finds applications in catalysis . Its unique structure allows it to act as a catalyst in various chemical reactions .
Ion Extraction
This compound is also used in ion extraction . Its crown ether structure enables it to selectively bind and extract certain ions from a solution .
Molecular Recognition
4’-Formylbenzo-18-crown 6-Ether is used in molecular recognition . The crown ether structure can recognize and selectively bind to certain molecules, making it useful in various scientific research applications .
Phase-Transfer Catalysis (PTC) in Organic Synthesis
Crown ethers, including 4’-Formylbenzo-18-crown 6-Ether, are known to be useful in phase-transfer catalysis (PTC) in organic synthesis . They can transfer a reactant from one phase to another and thus speed up the reaction .
Ion-Selective Sensing in Analytical Chemistry
Crown ethers are used in ion-selective sensing in analytical chemistry . They can selectively bind to certain ions, allowing for their detection and measurement .
Membrane Separation Processes
Crown ethers are used in membrane separation processes . They can facilitate the transport of certain ions across a membrane, enabling the separation of ions in a mixture .
Fiber-Optic Chemical Sensing
Crown ethers are used in fiber-optic chemical sensing . They can bind to certain ions and change their optical properties, allowing for the detection and measurement of these ions .
Safety And Hazards
“4’-Formylbenzo-18-crown 6-Ether” can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, get medical advice or attention . If the compound gets in the eyes, rinse cautiously with water for several minutes .
Future Directions
The future directions of “4’-Formylbenzo-18-crown 6-Ether” and similar compounds lie in their potential applications in various areas of chemistry. Their ability to complex a wide range of ions makes them useful in many chemical reactions . Furthermore, the development of new synthesis methods and the exploration of direct functionalisation of crown ethers could open up new possibilities for these compounds .
properties
IUPAC Name |
2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene-20-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O7/c18-14-15-1-2-16-17(13-15)24-12-10-22-8-6-20-4-3-19-5-7-21-9-11-23-16/h1-2,13-14H,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMXRNQJWRGNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=C(C=CC(=C2)C=O)OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492136 | |
Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine-18-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Formylbenzo-18-crown 6-Ether | |
CAS RN |
60835-74-7 | |
Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine-18-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Formylbenzo-18-crown 6-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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